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Parsaclisib & CYP3A4: Drug Interaction Profile

Parsaclisib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. Concomitant

use with CYP3A4-modulating agents leads to significant changes in its exposure, necessitating potential

dose adjustments [1].

The table below summarizes the quantitative effects observed in a clinical drug-drug interaction (DDI) study.

Concomitant Drug
(Cohort)

Effect on Parsaclisib
Cmax (GMR, 90% CI)

Effect on Parsaclisib
AUC0-∞ (GMR, 90% CI)

Clinical
Recommendation

| Itraconazole (Strong Inhibitor) [1] | Increased by 21% (1.21; 1.14 - 1.29) | Increased by 107% (2.07;

1.97 - 2.17) | Parsaclisib dose adjustment may be necessary [1]. | | Rifampin (Strong Inducer) [1] [2] |

Reduced by 43% (0.57; 0.53 - 0.60) | Reduced by 77% (0.23; 0.21 - 0.24) | Parsaclisib dose adjustment

may be necessary [1]. |

This interaction profile is consistent with FDA guidance, which cites itraconazole as a strong CYP3A4

index inhibitor and rifampin as a strong CYP3A index inducer for use in clinical DDI studies [3] [4].

Experimental Protocol: Clinical DDI Study
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The following methodology is derived from the open-label, fixed-sequence study that generated the data

above [1]. This can serve as a reference for designing similar clinical trials.

Objective: To assess the effects of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4
inducer (rifampin) on the single-dose pharmacokinetics (PK) of parsaclisib in healthy participants.

Study Design:
Cohort 1 (Inhibition): Participants received a single oral dose of parsaclisib 10 mg on day 1.

This was followed by oral itraconazole 200 mg once daily on days 4-7. On day 8, a second
single dose of parsaclisib 10 mg was administered concomitantly with itraconazole.

Cohort 2 (Induction): Participants received a single oral dose of parsaclisib 20 mg on day 1.
This was followed by oral rifampin 600 mg once daily on days 4-10. On day 11, a second single

dose of parsaclisib 20 mg was administered concomitantly with rifampin.
PK Assessments: Blood samples for parsaclisib plasma concentration were collected at scheduled

times after each parsaclisib administration (both alone and with the concomitant drug). Key PK
parameters—including maximum plasma concentration (Cmax) and area under the concentration-time

curve from time zero extrapolated to infinity (AUC0-∞)—were calculated using noncompartmental

analysis.
Statistical Analysis: The effect of co-administration was assessed by comparing PK parameters of

parsaclisib alone vs. parsaclisib with the interacting drug. Geometric mean ratios (GMRs) and 90%
confidence intervals (CIs) were estimated using a two-factor analysis of variance.

Parsaclisib Metabolism Pathway

The diagram below illustrates the established metabolic pathway of parsaclisib and the sites of its key drug

interactions.
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Key Considerations for Researchers

In Vitro to In Vivo Translation: While in vitro studies in human liver microsomes correctly predicted

parsaclisib as a CYP3A4 substrate, be aware that in vitro time-dependent inhibition (TDI) assays for
CYP3A4 can be overly sensitive and may over-predict clinical DDI for some compounds [5]. Clinical

studies remain crucial for confirmation.
Mechanism of Interactions: The interaction with itraconazole is primarily due to the reversible

inhibition of CYP3A4, reducing the metabolic clearance of parsaclisib. The interaction with rifampin
is due to induction, increasing the expression and activity of CYP3A4, thereby accelerating

parsaclisib metabolism [1].
Other Potential Interactions: While parsaclisib has a low potential for transporter-mediated DDIs

(e.g., with OATP1B1/1B3, OATs, OCT2), it is a P-glycoprotein (P-gp) substrate. However, the clinical
significance of P-gp-mediated interactions is expected to be low at therapeutic doses [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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